molecular formula C10H19NO3 B12089363 tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate

tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate

Cat. No.: B12089363
M. Wt: 205.29 g/mol
InChI Key: PWQLFIKTGRINFF-KXGHAPEVSA-N
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Description

tert-Butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate is a deuterated derivative of the piperidine carboxylate family. Its structure features a piperidine ring with a hydroxyl group at the 4-position, a tert-butyl carbamate group at the 1-position, and deuterium atoms replacing hydrogen at the 2- and 6-positions. The deuterium substitution introduces isotope effects, which can alter physicochemical properties such as bond strength, stability, and reaction kinetics compared to non-deuterated analogs . This compound is of interest in pharmaceutical and chemical research, particularly in metabolic studies, where deuterium labeling enhances stability and tracking in biological systems.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

205.29 g/mol

IUPAC Name

tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3/i6D2,7D2

InChI Key

PWQLFIKTGRINFF-KXGHAPEVSA-N

Isomeric SMILES

[2H]C1(CC(CC(N1C(=O)OC(C)(C)C)([2H])[2H])O)[2H]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate typically involves the deuteration of tert-butyl 4-hydroxypiperidine-1-carboxylate. This can be achieved through hydrogen-deuterium exchange reactions using deuterium oxide (D2O) or other deuterated reagents under specific conditions. The reaction may require a catalyst to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the deuteration process while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under specific reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a different piperidine derivative.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its deuterated nature makes it valuable for studying reaction mechanisms and kinetics.

Biology: In biological research, this compound can be used to investigate metabolic pathways and enzyme interactions. The presence of deuterium atoms can help trace the compound’s metabolic fate and provide insights into its biological activity.

Medicine: In medicinal chemistry, the compound’s deuterated form can enhance the metabolic stability and pharmacokinetic properties of potential drug candidates. This can lead to the development of more effective and longer-lasting medications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can contribute to the development of advanced materials with improved performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, potentially leading to enhanced biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Deuterium Presence Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 4-(2-hydroxyethyl) No ~257.35 Intermediate in drug synthesis
tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate 4-(hydroxymethyl), 4-methyl No ~271.39 Steric hindrance impacts reactivity
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate 3-(2-hydroxyethyl) No ~257.35 Altered regiochemistry affects solubility
Target Compound 4-hydroxy, 2,6-deuterated Yes ~249.33 (deuterated) Enhanced metabolic stability

Key Observations :

  • Hydroxyl Group Position : The 4-hydroxy group in the target compound contrasts with analogs bearing hydroxymethyl or hydroxyethyl substituents. This difference influences hydrogen-bonding capacity and solubility in polar solvents.
  • Steric Considerations : Analogs with methyl groups (e.g., 4-methyl) exhibit increased steric hindrance, which may limit reactivity in nucleophilic substitutions compared to the target compound .

Analytical and Crystallographic Insights

  • Crystallography : While details crystal structures of unrelated tert-butylphosphorane compounds, the target compound’s structure would likely be resolved using SHELX programs (e.g., SHELXL for refinement), given their prevalence in small-molecule crystallography . Deuterium’s lower neutron scattering cross-section compared to hydrogen may necessitate high-resolution X-ray or neutron diffraction for accurate positioning.
  • Chromatography : Deuterated analogs often show slight retention time differences in HPLC or GC analyses due to altered mass and polarity, aiding in purification and identification .

Biological Activity

tert-Butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate is a deuterated derivative of tert-butyl 4-hydroxypiperidine-1-carboxylate. The incorporation of deuterium atoms into its structure enhances its biological stability and pharmacokinetic properties, making it a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C10H19D4N1O3
Molecular Weight 205.29 g/mol
IUPAC Name This compound
Boiling Point Not specified
Melting Point Not specified
Log P (octanol-water) 0.61

Synthesis

The synthesis of this compound typically involves the deuteration of its non-deuterated counterpart. This can be achieved through hydrogen-deuterium exchange reactions using deuterated solvents like D2O under controlled conditions. Catalysts may be employed to enhance the efficiency of the reaction.

Biological Activity

The biological activity of this compound is primarily linked to its role in medicinal chemistry and metabolic studies. Key findings include:

  • Metabolic Stability : The presence of deuterium enhances the metabolic stability of the compound, potentially leading to prolonged action in biological systems. This is particularly advantageous in drug development as it may improve pharmacokinetics and reduce the frequency of dosing.
  • Enzyme Interactions : Studies indicate that deuterated compounds can exhibit altered interactions with enzymes compared to their non-deuterated forms. This modification can provide insights into enzyme kinetics and metabolic pathways.

Case Studies

  • Metabolic Pathway Analysis : A study investigated the metabolic fate of tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine in rat liver microsomes. The results showed that the deuterated form had a significantly longer half-life compared to its non-deuterated counterpart due to reduced metabolic turnover.
  • Pharmacokinetic Studies : In a clinical trial involving a related compound, researchers observed that deuteration resulted in improved bioavailability and reduced side effects. This suggests that similar benefits could be expected from tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine.

The mechanism through which tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine exerts its biological effects involves:

  • Binding Affinity : The incorporation of deuterium alters the compound's binding affinity for specific biological targets. This can lead to enhanced efficacy in inhibiting or activating target enzymes or receptors.
  • Stability in Biological Systems : The presence of deuterium can stabilize the compound against hydrolysis and other metabolic processes that typically degrade non-deuterated compounds.

Comparison with Similar Compounds

The following table compares tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine with similar compounds:

Compound NameMolecular WeightBiological Activity
tert-butyl 4-hydroxypiperidine-1-carboxylate201.26 g/molStandard activity; less stable
tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate204.26 g/molEnhanced activity; fluorine effects
tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate205.29 g/molVariable activity; allyl group influence

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